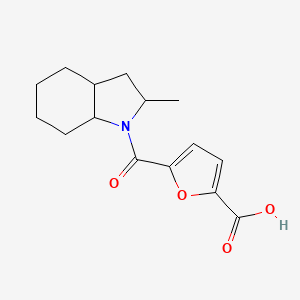![molecular formula C18H25NO5S B6664509 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664509.png)
2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzoic acid moiety linked to a cyclohexyl group through a propyl chain, which is further substituted with a methylsulfonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a methylsulfonyl group through a sulfonation reaction using methylsulfonyl chloride and a suitable base.
Amination: The methylsulfonylcyclohexyl intermediate is then reacted with a suitable amine to introduce the amino group.
Coupling with Benzoic Acid: The amino-functionalized cyclohexyl intermediate is coupled with a benzoic acid derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propyl chain can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and amino groups.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid derivatives: Compounds with variations in the substituents on the cyclohexyl or benzoic acid moieties.
Cyclohexylamines: Compounds with similar cyclohexyl and amino group structures.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both sulfonyl and amino groups in a single molecule allows for diverse reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
2-[3-[methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-19(15-9-5-6-10-16(15)25(2,23)24)17(20)12-11-13-7-3-4-8-14(13)18(21)22/h3-4,7-8,15-16H,5-6,9-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZEJJYLORRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)CCC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(4-Methylphenyl)piperidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664445.png)
![2-[2-[[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B6664448.png)
![2-[3-[3-(4-Methylphenyl)thiomorpholin-4-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664453.png)
![3-[2-Oxo-2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]benzoic acid](/img/structure/B6664460.png)
![2-[2,6-Dimethyl-4-[[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B6664479.png)
![2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664482.png)
![2-[3-[(2-Hydroxycyclohexyl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664487.png)
![3-[2-[(2-Tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664490.png)
![3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664491.png)
![2-[2,6-Dimethyl-4-[methyl-(2-methylsulfonylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664497.png)
![5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664516.png)
![2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B6664530.png)
![2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664539.png)
